BH3I-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

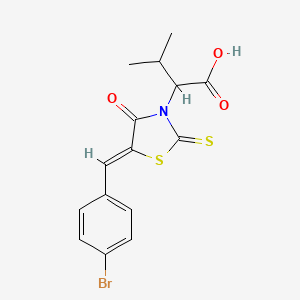

BH3I-1 is a synthetic compound known for its role as a Bcl-xL antagonist and apoptosis inducer . This compound has a molecular formula of C15H14BrNS2O3 and a molecular weight of 400.31 g/mol . It is commonly used in biochemical research due to its ability to permeate cells and induce apoptosis.

Méthodes De Préparation

The synthesis of BH3I-1 involves several steps. One common method includes the reaction of p-bromobenzaldehyde with alpha-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetic acid under specific conditions . The reaction typically requires a solvent such as DMSO and is conducted at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

BH3I-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine for bromination and potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, benzylic bromination can lead to the formation of brominated derivatives, while oxidation can yield carboxylic acids or ketones.

Applications De Recherche Scientifique

Induction of Apoptosis

Research has demonstrated that BH3I-1 effectively induces apoptosis in various cancer cell lines, including human dermal fibroblasts and leukemia cells. The mechanism involves:

- Mitochondrial Dynamics : this compound triggers mitochondrial fragmentation, which precedes apoptosis. This was evidenced by the rapid changes in mitochondrial morphology observed after treatment .

- Caspase Activation : The compound leads to the release of cytochrome c and subsequent activation of caspases, which are crucial for the apoptotic process .

Case Study: Apoptosis Induction in Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Human Dermal Fibroblasts | 293.95 | Cytochrome c release, caspase activation |

| Bjab Bcl-XL Cells | - | Increased hypodiploid cells count |

This table summarizes findings from studies that show this compound's efficacy in promoting apoptosis across different cell types.

Polypharmacology Insights

Recent studies have highlighted the polypharmacological effects of this compound, indicating that it may inhibit multiple protein-protein interactions beyond its primary targets. For example, it has been shown to inhibit the p53/hDM2 interaction, suggesting potential implications for cancer therapy where p53 pathways are dysregulated . This polypharmacology could lead to unexpected therapeutic benefits or side effects.

Applications in Mitochondrial Dynamics and Cellular Stress Response

This compound is not only a tool for studying apoptosis but also serves as a valuable compound for investigating mitochondrial dynamics and cellular stress responses:

- Mitochondrial Morphology : The compound induces rapid changes in mitochondrial structure, which can be assessed using imaging techniques.

- Stress Response Markers : this compound treatment has been associated with the upregulation of heme oxygenase-1, a marker for cellular stress responses .

Case Study: Mitochondrial Dynamics

| Parameter | Observation |

|---|---|

| HO-1 Induction | Precedes apoptosis induction |

| Mitochondrial Fragmentation | Rapidly triggered upon exposure to this compound |

Future Directions and Clinical Implications

While this compound is still in preclinical development , its potential applications extend beyond basic research into therapeutic realms:

- Combination Therapies : Its ability to sensitize cancer cells to other treatments (e.g., TRAIL-induced apoptosis) suggests that it could be used in combination with existing therapies .

- Targeting Chemoresistance : Given its action on Mcl-1, this compound presents a promising avenue for overcoming resistance in certain hematological malignancies where Mcl-1 plays a critical role .

Mécanisme D'action

The mechanism of action of BH3I-1 involves its interaction with Bcl-xL, a protein that regulates apoptosis . By binding to Bcl-xL, the compound inhibits its function, leading to the induction of apoptosis in cells . This process involves the activation of caspases and the subsequent cleavage of cellular proteins, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

Similar compounds to BH3I-1 include other Bcl-xL antagonists and apoptosis inducers such as ABT-737 and BH3I-2 . this compound is unique due to its specific molecular structure and its ability to permeate cells effectively . This makes it a valuable tool for research in apoptosis and cancer therapy.

Propriétés

Formule moléculaire |

C15H14BrNO3S2 |

|---|---|

Poids moléculaire |

400.3 g/mol |

Nom IUPAC |

2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7- |

Clé InChI |

COHIEJLWRGREHV-XFFZJAGNSA-N |

SMILES isomérique |

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S |

SMILES canonique |

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.